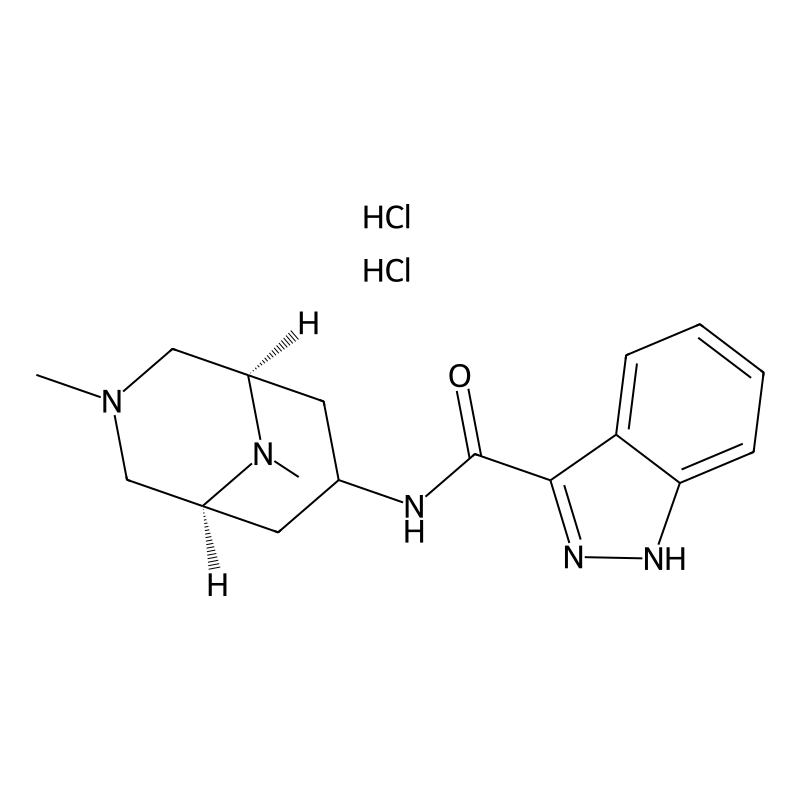

Indisetron hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Indisetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist primarily used as an antiemetic agent. It was developed in Japan and has shown significant efficacy in preventing nausea and vomiting, particularly those induced by chemotherapy. The compound exhibits a strong affinity for the 5-HT3 receptor, surpassing that of established agents such as granisetron and ondansetron, making it a promising option for managing chemotherapy-induced nausea and vomiting (CINV) .

The synthesis of indisetron hydrochloride also involves several steps, including reactions with hydroxylamine to form oximes and subsequent reduction processes to yield the final product .

The biological activity of indisetron hydrochloride is characterized by its potent antagonistic effect on the 5-HT3 receptor. In clinical trials, it demonstrated a complete inhibition rate for vomiting within 24 hours post-chemotherapy of 100% in treated patients, comparable to other 5-HT3 antagonists . Additionally, it has been shown to significantly reduce bradycardia induced by serotonin, further highlighting its pharmacological profile .

Synthesis methods for indisetron hydrochloride typically involve multi-step organic reactions. The general synthetic route includes:

- Formation of intermediates: Initial reactions produce key intermediates that are crucial for the final structure.

- Oxime formation: Reaction with hydroxylamine leads to oxime derivatives.

- Reduction: The oxime is reduced using hydrogen over Raney nickel to yield indisetron .

These methods allow for the efficient production of indisetron hydrochloride, ensuring high purity and yield.

Indisetron hydrochloride is primarily utilized in clinical settings to manage nausea and vomiting associated with chemotherapy. Its effectiveness has been demonstrated in various studies, showing comparable or superior results to existing treatments like ondansetron and granisetron . Beyond oncology, there is potential for its use in other conditions where nausea is prevalent.

Indisetron hydrochloride shares its pharmacological class with several other compounds that act as 5-HT3 receptor antagonists. Below are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Granisetron | 5-HT3 receptor antagonist | Widely used; effective against CINV |

| Ondansetron | 5-HT3 receptor antagonist | Well-established; used in various settings |

| Palonosetron | 5-HT3 receptor antagonist | Longer half-life; effective for delayed CINV |

| Dolasetron | 5-HT3 receptor antagonist | Available in oral and intravenous forms |

Indisetron hydrochloride is unique due to its higher potency at the 5-HT3 receptor compared to many existing agents, potentially offering enhanced efficacy in preventing chemotherapy-induced symptoms .

Key Intermediate Synthesis Strategies

The industrial synthesis of indisetron hydrochloride relies on several critical intermediate compounds that serve as building blocks for the final pharmaceutical product [10]. The primary synthetic approach centers around the construction of the 3,9-diazabicyclo[3.3.1]nonan-7-one core structure, which represents the fundamental scaffold of the target molecule [10].

The key starting materials for indisetron synthesis include bromoacetaldehyde dimethyl acetal and methylamine, which undergo condensation reactions under alkaline conditions [10]. This initial step produces bis(2,2-dimethoxyethyl)amine in approximately 33% yield when conducted with potassium hydroxide in refluxing ethylene glycol for three hours [10]. The reaction conditions require careful temperature control to prevent decomposition of the sensitive acetal functionality.

The subsequent cyclization step involves the reaction of bis(2,2-dimethoxyethyl)amine with acetonedicarboxylic acid and methylamine to generate the 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one intermediate [10]. This transformation typically proceeds in 12% yield under optimized conditions, representing a critical bottleneck in the overall synthetic sequence [10]. The low yield necessitates careful optimization of reaction parameters including temperature, solvent selection, and reagent stoichiometry.

A crucial intermediate transformation involves the conversion of the bicyclic ketone to the corresponding oxime using hydroxylamine in a pyridine-ethanol mixture [10]. This oxime formation reaction proceeds in 88% yield, demonstrating the high efficiency achievable when appropriate reaction conditions are employed [10]. The oxime intermediate serves as a precursor for the subsequent reduction step that installs the required amino functionality.

The reduction of the oxime intermediate represents another key synthetic transformation, typically conducted using hydrogen gas over Raney nickel catalyst in hot ethanol [10]. This hydrogenation reaction is performed under elevated pressure conditions (50 kg/cm²) in the presence of ammonium acetate, yielding the desired amine intermediate in 89% yield [10]. The use of ammonium acetate as an additive helps to prevent over-reduction and maintains selectivity for the desired product.

| Synthetic Step | Starting Material | Product | Yield (%) | Key Conditions |

|---|---|---|---|---|

| Condensation | Bromoacetaldehyde dimethyl acetal | Bis(2,2-dimethoxyethyl)amine | 33 | Potassium hydroxide, ethylene glycol, reflux |

| Cyclization | Bis(2,2-dimethoxyethyl)amine | 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one | 12 | Acetonedicarboxylic acid, methylamine |

| Oxime Formation | Bicyclic ketone | Oxime intermediate | 88 | Hydroxylamine, pyridine-ethanol |

| Reduction | Oxime intermediate | Amine intermediate | 89 | Hydrogen, Raney nickel, 50 kg/cm² |

The final coupling step involves the condensation of the amine intermediate with 1H-indazole-3-carbonyl chloride in pyridine with catalytic amounts of 4-dimethylaminopyridine [10]. This acylation reaction produces the indisetron free base, which can be isolated as colorless crystals through recrystallization from chloroform-hexane mixtures [10]. The overall yield for this final step is typically 16%, indicating the need for further optimization in industrial applications [10].

The tetrahydrocarbazolone intermediate represents another critical component in the synthetic pathway, particularly for related compounds in this chemical class [15] [16]. The synthesis of 1,2,3,9-tetrahydro-9-methyl-4(H)-carbazol-4-one involves Fischer indole cyclization reactions that can be conducted under various conditions depending on the specific substitution pattern desired [15]. These intermediates are characterized by high purity requirements, typically exceeding 98% for pharmaceutical applications [16].

Catalytic Asymmetric Methodologies for Chiral Center Formation

The development of asymmetric synthetic methodologies for indisetron hydrochloride production represents a significant challenge due to the presence of a chiral center in the molecule [5]. Both enantiomers of the compound exhibit pharmaceutical activity, necessitating careful consideration of stereochemical control during synthesis [5]. Current industrial processes typically produce racemic mixtures, which are then used directly in pharmaceutical formulations without enantiomeric separation [5].

Catalytic asymmetric synthesis approaches for related carbazole derivatives have been extensively studied, providing insights into potential methodologies for indisetron production [22] [23]. The use of chiral auxiliaries represents one established approach for controlling stereochemistry during key bond-forming reactions [21]. These methodologies involve the temporary attachment of optically pure molecules that direct the stereochemical outcome of subsequent transformations [21].

Enantioselective catalysis using transition metal complexes offers another promising avenue for asymmetric indisetron synthesis [23]. Rhodium-catalyzed asymmetric processes have shown particular promise for the construction of nitrogen-containing heterocycles similar to those found in indisetron [26]. These methodologies typically employ chiral phosphine ligands such as Segphos, which can achieve enantioselectivities exceeding 95% under optimized conditions [26].

The development of organocatalytic approaches represents an emerging area of interest for asymmetric synthesis [23]. These methodologies utilize small organic molecules as catalysts, avoiding the need for expensive transition metals while maintaining high levels of stereochemical control [23]. Proline-derived catalysts have shown particular effectiveness in asymmetric reactions involving carbonyl compounds, which are prevalent in indisetron synthesis [23].

Asymmetric hydrogenation represents another potential methodology for introducing chirality into indisetron intermediates [24]. The development of chiral ligands capable of achieving high enantioselectivity in the reduction of ketone and imine functionalities could provide access to enantiomerically pure indisetron [24]. However, the specific structural features of indisetron intermediates present unique challenges that require specialized catalyst design.

| Methodology | Catalyst Type | Typical Enantioselectivity (% ee) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chiral Auxiliary | Stoichiometric chiral template | >90 | High selectivity, well-established | Requires additional steps for attachment/removal |

| Rhodium Catalysis | Chiral phosphine ligands | >95 | High turnover, mild conditions | Expensive catalyst, limited substrate scope |

| Organocatalysis | Small organic molecules | 80-95 | Cost-effective, environmentally friendly | Lower activity, limited substrate scope |

| Asymmetric Hydrogenation | Chiral metal complexes | >90 | Direct reduction approach | Requires specialized ligand design |

The implementation of catalytic asymmetric methodologies in industrial settings requires careful consideration of process economics and scalability [22]. The cost of chiral catalysts and ligands must be balanced against the potential benefits of producing enantiomerically pure material [22]. Additionally, the development of catalyst recovery and recycling protocols is essential for maintaining process viability at manufacturing scale [22].

Recent advances in flow chemistry have opened new possibilities for asymmetric synthesis under continuous processing conditions [41]. These methodologies offer improved heat and mass transfer characteristics, enabling better control over reaction parameters that influence enantioselectivity [41]. The integration of asymmetric catalysis with continuous flow processing represents a promising direction for future industrial implementation [41].

Purification Optimization Techniques for Pharmaceutical-Grade Material

The production of pharmaceutical-grade indisetron hydrochloride requires sophisticated purification strategies to achieve the stringent quality standards demanded by regulatory authorities [9]. The purification process must effectively remove both chemical impurities and residual catalysts while maintaining the integrity of the active pharmaceutical ingredient [9].

Crystallization represents the primary purification technique employed in industrial indisetron production [9]. The method involves dissolving crude indisetron product or its salts in appropriate solvents, followed by controlled precipitation under specific conditions [9]. Dimethylformamide has been identified as an effective solvent for this purpose, either used alone or in aqueous mixtures [9]. The crystallization process typically involves the addition of crude product to an aqueous solution of alkali metal hydroxide or carbonate, causing precipitation of high-purity indisetron solid [9].

The crystallization procedure includes several critical steps that must be carefully controlled to ensure optimal purity [9]. Following precipitation, the solid material is filtered and washed repeatedly until neutral pH is achieved [9]. The washing process removes residual base and soluble impurities that could compromise product quality [9]. Subsequent drying under controlled conditions yields high-purity indisetron suitable for pharmaceutical applications [9].

Recrystallization techniques provide additional purification capability for achieving pharmaceutical-grade material [30]. The use of mixed solvent systems, such as 2-propanol and water in a 2:1 ratio, has proven effective for purifying indisetron hydrochloride hydrate [30]. Prior to recrystallization, the material is typically dried under reduced pressure at 50°C for three hours to remove residual moisture [30]. This preliminary drying step ensures optimal crystallization behavior and improves the efficiency of impurity removal.

Column chromatography serves as a complementary purification technique for removing specific impurities that resist crystallization-based separation [27] [31]. The technique involves the use of silica gel or other solid supports with carefully optimized mobile phase compositions [27]. For indisetron purification, hexane-ethyl acetate mixtures in a 6:4 ratio have demonstrated effectiveness in separating the desired product from degradation impurities [27] [31].

The selection of extraction solvents plays a crucial role in purification efficiency [27] [31]. Ethyl acetate has proven particularly effective for indisetron isolation due to its selective solubility properties [27] [31]. The compound exhibits good solubility in ethyl acetate while maintaining low solubility for many common impurities, facilitating effective separation [27] [31].

| Purification Technique | Solvent System | Purity Achievement (%) | Key Advantages | Typical Applications |

|---|---|---|---|---|

| Crystallization | Dimethylformamide/water | >99.0 | High capacity, scalable | Primary purification step |

| Recrystallization | 2-propanol/water (2:1) | >99.5 | Superior purity | Final purification stage |

| Column Chromatography | Hexane/ethyl acetate (6:4) | >99.7 | Selective separation | Impurity removal |

| Liquid-Liquid Extraction | Ethyl acetate | >98.0 | Simple operation | Initial purification |

Crystal size control represents an important aspect of pharmaceutical purification, as particle size distribution affects downstream processing and formulation characteristics [29]. Specialized techniques have been developed for reducing crystal size while maintaining chemical purity [29]. These methods typically involve controlled desolvation at elevated temperatures under reduced pressure, followed by rehydration under humid conditions [29]. The resulting crystals exhibit improved flow properties and enhanced uniformity suitable for tablet manufacturing [29].

Process analytical technology has emerged as a valuable tool for optimizing purification operations [39]. Real-time monitoring using techniques such as near-infrared spectroscopy enables continuous assessment of purification progress and product quality [39]. These methodologies support quality-by-design approaches that ensure consistent production of pharmaceutical-grade material [39].

Advanced purification techniques include the use of preparative liquid chromatography for achieving ultra-high purity levels [28]. This methodology involves the use of reversed-phase columns with carefully optimized mobile phase gradients [28]. Fractions containing the desired product are collected and concentrated to yield material with chromatographic purity exceeding 98% [28]. The technique proves particularly valuable for removing closely related impurities that resist conventional purification methods [28].

The implementation of continuous purification processes represents an emerging trend in pharmaceutical manufacturing [35]. These methodologies integrate purification steps with synthesis operations, enabling real-time product isolation and quality control [35]. Flow-based purification techniques offer advantages in terms of process control and scalability while maintaining the high purity standards required for pharmaceutical applications [35].

High-Performance Liquid Chromatography represents the cornerstone analytical technique for the quantitative determination and quality assessment of indisetron hydrochloride [1] [2]. The development of robust High-Performance Liquid Chromatography methodologies requires comprehensive validation protocols that ensure method reliability, accuracy, and regulatory compliance.

Chromatographic System Requirements

The optimal chromatographic conditions for indisetron hydrochloride analysis typically employ reversed-phase chromatography utilizing octadecylsilane columns [1] [3]. Standard column specifications include 250 × 4.6 millimeter internal diameter with 5 micrometer particle size packing materials, providing adequate resolution and peak symmetry [4]. Mobile phase compositions generally consist of acetonitrile-buffer systems in various ratios, with phosphate buffers adjusted to acidic conditions (pH 3.0-4.0) demonstrating superior peak shape and retention characteristics [5] [6].

Flow rates ranging from 0.8 to 1.2 milliliters per minute provide optimal separation efficiency while maintaining reasonable analysis times [7]. Detection wavelengths between 250-307 nanometers offer maximum sensitivity for ultraviolet detection, with 250 nanometers being commonly employed for hydrochloride salt forms [8] [9]. Column temperature control at 25-40°C ensures reproducible retention times and enhances method robustness [10].

Validation Parameter Specifications

Method validation follows International Conference on Harmonisation guidelines, requiring demonstration of linearity, accuracy, precision, specificity, and robustness [11]. Linearity studies typically span concentration ranges of 5-100 micrograms per milliliter, with correlation coefficients exceeding 0.999 demonstrating acceptable linear relationships [12] [13]. Detection limits generally range from 0.05-0.2 micrograms per milliliter, while quantification limits fall between 0.2-0.6 micrograms per milliliter based on signal-to-noise ratios [14] [15].

Accuracy assessments require recovery studies within 98-102% of theoretical values [16]. Precision evaluations, expressed as relative standard deviation, must not exceed 2.0% for both intraday and interday determinations [17] [18]. System suitability parameters including theoretical plate counts, tailing factors, and resolution values ensure consistent chromatographic performance throughout method application [19].

Stability-Indicating Method Development

Stability-indicating High-Performance Liquid Chromatography methods require the ability to separate indisetron hydrochloride from its degradation products formed under various stress conditions [20] [21]. Forced degradation studies encompassing acidic, basic, oxidative, thermal, and photolytic conditions generate degradation profiles necessary for method specificity demonstration [22]. The analytical method must achieve baseline resolution between the active pharmaceutical ingredient and all known impurities and degradation products [23].

Method robustness evaluation involves systematic variation of critical parameters including mobile phase composition, flow rate, column temperature, and detection wavelength [24]. Statistical approaches such as design of experiments provide efficient strategies for robustness assessment while minimizing experimental burden [25].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic characterization provides comprehensive structural information essential for indisetron hydrochloride identity confirmation and purity assessment [26] [27]. Multi-technique approaches combining Nuclear Magnetic Resonance, Fourier Transform Infrared, and mass spectrometry offer complementary analytical capabilities for complete molecular characterization.

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance spectroscopy at 500 megahertz provides detailed structural information regarding the indisetron hydrochloride molecule [28]. Characteristic chemical shift patterns include aromatic proton signals between 7.2-7.9 parts per million, corresponding to the pyrazole ring system [29]. Aliphatic proton resonances appear in the 2.5-4.4 parts per million region, reflecting the piperidine ring environment and methyl substituents [30].

Carbon-13 Nuclear Magnetic Resonance spectroscopy at 125 megahertz offers complementary structural information through carbon framework elucidation [31]. Carbonyl carbon signals typically appear between 170-200 parts per million, while aromatic carbons resonate in the 120-160 parts per million range [32]. The integration of two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, provides enhanced structural assignment capabilities [33].

Solid-state Nuclear Magnetic Resonance spectroscopy offers unique insights into molecular packing arrangements and polymorphic behavior [34]. Cross-polarization magic angle spinning experiments enable characterization of crystalline forms while suppressing interference from molecular motion [35]. Chlorine-35 solid-state Nuclear Magnetic Resonance provides specific information regarding hydrochloride salt formation and local chloride ion environments [24].

Fourier Transform Infrared Spectroscopic Characterization

Fourier Transform Infrared spectroscopy enables functional group identification and polymorphic differentiation through vibrational frequency analysis [36] [37]. Key spectral features for indisetron hydrochloride include nitrogen-hydrogen stretching vibrations between 3300-3500 reciprocal centimeters, indicative of secondary amine functionality [38]. Carbonyl stretching frequencies appear in the 1600-1700 reciprocal centimeters range, providing information regarding molecular conformation and hydrogen bonding interactions [39].

Aromatic carbon-carbon stretching modes typically manifest between 1500-1600 reciprocal centimeters, while aliphatic carbon-hydrogen stretching vibrations occur near 2800-3000 reciprocal centimeters [40]. Fingerprint region analysis below 1500 reciprocal centimeters offers detailed molecular identification capabilities through comparison with reference spectra [31].

Temperature-dependent Fourier Transform Infrared studies provide insights into thermal stability and phase transition behavior [21]. Variable temperature measurements enable characterization of polymorphic transformations and dehydration processes relevant to formulation development [41].

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry provides molecular weight confirmation and structural fragmentation information for indisetron hydrochloride [42]. Positive ion mode typically yields protonated molecular ions at mass-to-charge ratio 314 for the free base, with characteristic isotopic patterns reflecting the presence of multiple nitrogen atoms [43].

Tandem mass spectrometry experiments enable structural elucidation through controlled fragmentation pathways [44]. Common fragmentation patterns include loss of the pyrazole moiety and subsequent ring-opening reactions of the piperidine system [45]. High-resolution mass spectrometry offers enhanced mass accuracy for elemental composition determination and impurity identification [46].

Liquid chromatography-mass spectrometry hyphenation provides simultaneous separation and identification capabilities, particularly valuable for impurity profiling and degradation product characterization [47]. Multiple reaction monitoring modes enable sensitive and selective quantification in complex matrices [2].

Polymorph Screening and Solid-State Stability Assessments

Polymorphic screening represents a critical component of pharmaceutical development, as different crystal forms can exhibit distinct physicochemical properties affecting bioavailability, stability, and manufacturing characteristics [48] [49]. Comprehensive polymorph screening protocols for indisetron hydrochloride require systematic crystallization studies coupled with multi-technique solid-state characterization.

Systematic Crystallization Approaches

Polymorph discovery typically employs diverse crystallization methods including solution crystallization, melt crystallization, and sublimation techniques [50]. Solvent screening encompasses polar and non-polar solvents, including water, alcohols, ketones, esters, and aromatic systems [51]. Temperature-controlled crystallization studies investigate the effect of cooling rates and temperature cycling on crystal form nucleation and growth [52].

Slurry experiments provide information regarding thermodynamic stability relationships between polymorphic forms [50]. Solution-mediated transformation studies conducted at various temperatures enable construction of stability diagrams indicating the most thermodynamically stable form under specific conditions [51]. Anti-solvent precipitation techniques generate metastable forms that may not be accessible through conventional crystallization methods [52].

Humidity-controlled crystallization studies investigate the formation of hydrated crystal forms [44]. Water activity control enables systematic exploration of hydrate formation conditions and dehydration behavior [41]. Crystallization in the presence of excipients provides insights into potential solid-state interactions during formulation development [49].

Solid-State Characterization Techniques

X-ray powder diffraction serves as the primary technique for polymorphic form identification and characterization [46] [48]. Characteristic diffraction patterns provide unique fingerprints for each crystal form, enabling unambiguous identification of polymorphic variants [43]. Variable temperature X-ray powder diffraction studies investigate thermal stability and phase transition behavior [44].

Differential scanning calorimetry provides thermal characterization of polymorphic forms through melting point determination and enthalpy measurements [53] [44]. Glass transition temperatures for amorphous forms and crystallization exotherms for metastable phases offer insights into thermal behavior relevant to processing and storage conditions [49]. Modulated differential scanning calorimetry enables separation of reversible and irreversible thermal events [41].

Thermogravimetric analysis quantifies mass loss processes including dehydration, desolvation, and decomposition [44]. Coupled thermogravimetric analysis-Fourier Transform Infrared spectroscopy enables identification of evolved gases during thermal treatment [41]. Isothermal thermogravimetric studies provide kinetic information regarding dehydration and phase transition processes [53].

Stability Assessment Protocols

Long-term stability studies under International Conference on Harmonisation conditions evaluate polymorphic stability under normal storage conditions [49]. Accelerated stability testing at elevated temperature and humidity identifies potential phase transformations that may occur during product shelf life [41]. Stress testing under extreme conditions provides insights into intrinsic stability and identifies conditions to avoid during manufacturing and storage [54].

Hygroscopic behavior characterization through dynamic vapor sorption studies quantifies moisture uptake and phase transition behavior as a function of relative humidity [44]. Critical relative humidity determination identifies conditions above which hydrate formation or polymorphic transformation may occur [41].

Photostability assessment evaluates the effect of light exposure on crystal form stability [49]. International Conference on Harmonisation photostability guidelines provide standardized protocols for light exposure studies [54]. Solid-state Nuclear Magnetic Resonance monitoring during stability studies offers sensitive detection of molecular-level changes preceding macroscopic phase transformations [24].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Serotonin

HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4